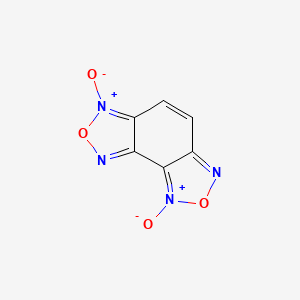
Troxacitabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Troxacitabine, also known by its brand name Troxatyl, is a nucleoside analog with potent anticancer activity. It is a beta-L-nucleoside analog that has shown preclinical antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia . This compound is unique due to its unnatural stereochemical configuration, which contributes to its efficacy and resistance to inactivation by cytidine deaminase .
Méthodes De Préparation
Troxacitabine is synthesized through a series of chemical reactions involving the formation of a dioxolane ring and the incorporation of a cytosine base. The synthetic route typically involves the following steps:
Formation of the dioxolane ring: This step involves the reaction of a suitable diol with a protected cytosine derivative.
Deprotection and purification: The protected groups are removed, and the compound is purified to obtain this compound.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of unwanted by-products and to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Troxacitabine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different analogs.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the biological activity of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Troxacitabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: It is used in research to understand the mechanisms of nucleoside analogs in cellular processes.
Medicine: this compound is being investigated for its potential in treating various cancers, including leukemia and solid tumors.
Mécanisme D'action
Troxacitabine exerts its effects by being activated by cellular kinases and incorporated into DNA, where it inhibits DNA replication. Unlike other cytosine nucleoside analogs, this compound is resistant to inactivation by cytidine deaminase, which enhances its efficacy. The molecular targets of this compound include DNA polymerases and other enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Troxacitabine is often compared with other nucleoside analogs such as gemcitabine and cytarabine. While all these compounds share a similar mechanism of action, this compound is unique due to its beta-L-nucleoside configuration, which provides resistance to cytidine deaminase and enhances its stability and efficacy . Similar compounds include:
Gemcitabine: A deoxycytidine analog used in the treatment of various cancers.
Cytarabine: Another deoxycytidine analog used primarily in the treatment of leukemia.
This compound’s unique configuration and resistance to inactivation make it a promising candidate for further research and development in cancer therapy.
Propriétés
IUPAC Name |
4-amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGZNYSEHTMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861381 |
Source


|
| Record name | 4-Amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908827-81-6 |
Source


|
| Record name | 4-Amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[[cyclopropyl(oxo)methyl]amino]-4-methyl-5-thiazolecarboxamide](/img/structure/B1207331.png)




![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)






![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)
